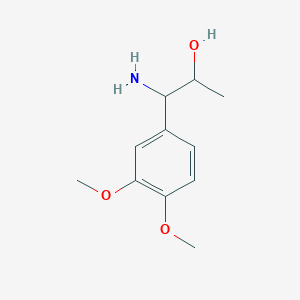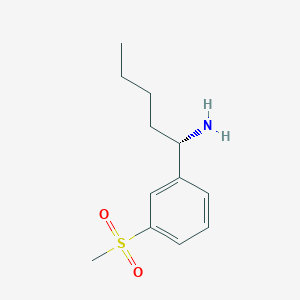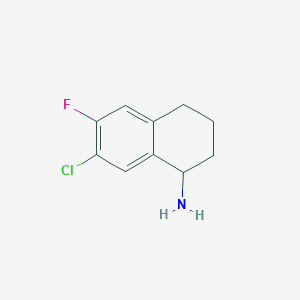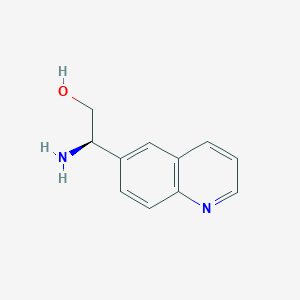
(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol is a chemical compound that features a quinoline ring attached to an aminoethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(6-quinolyl)ethan-1-ol typically involves the reaction of 6-chloroquinoline with ®-2-aminoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the aminoethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism by which (2r)-2-Amino-2-(6-quinolyl)ethan-1-ol exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol: Unique due to its specific substitution pattern on the quinoline ring.
Quinoline derivatives: Share the quinoline core but differ in substituents, affecting their chemical and biological properties.
Aminoethanol derivatives: Similar in having an aminoethanol moiety but differ in the attached aromatic ring.
Uniqueness
This compound is unique due to its combination of a quinoline ring and an aminoethanol group, which imparts specific chemical reactivity and biological activity not found in other similar compounds.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2/t10-/m0/s1 |
InChI 键 |
KSUDWYDDYBJRHF-JTQLQIEISA-N |
手性 SMILES |
C1=CC2=C(C=CC(=C2)[C@H](CO)N)N=C1 |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C(CO)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
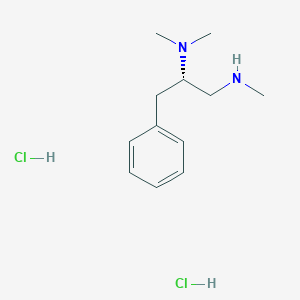
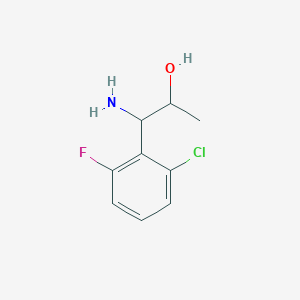



![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)

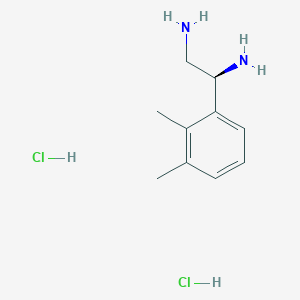
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
